5-[(2-Bromoanilino)methyl]-8-quinolinol
CAS No.: 618411-11-3
Cat. No.: VC7663217
Molecular Formula: C16H13BrN2O
Molecular Weight: 329.197
* For research use only. Not for human or veterinary use.
![5-[(2-Bromoanilino)methyl]-8-quinolinol - 618411-11-3](/images/structure/VC7663217.png)
Specification
CAS No. | 618411-11-3 |
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Molecular Formula | C16H13BrN2O |
Molecular Weight | 329.197 |
IUPAC Name | 5-[(2-bromoanilino)methyl]quinolin-8-ol |
Standard InChI | InChI=1S/C16H13BrN2O/c17-13-5-1-2-6-14(13)19-10-11-7-8-15(20)16-12(11)4-3-9-18-16/h1-9,19-20H,10H2 |
Standard InChI Key | XXBBKQPFNKQHAQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)NCC2=C3C=CC=NC3=C(C=C2)O)Br |
Introduction
Chemical Identity and Structural Features
5-[(2-Bromoanilino)methyl]-8-quinolinol (C₁₆H₁₂BrN₂O) is characterized by a quinoline backbone substituted with a hydroxyl group at the 8-position and a (2-bromoanilino)methyl group at the 5-position. The bromine atom on the aniline moiety introduces steric and electronic effects that influence reactivity and intermolecular interactions. Comparative analysis with structurally similar compounds, such as 7-((4-chlorophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol , suggests that the 2-bromoanilino group enhances electrophilic aromatic substitution resistance while modulating solubility in polar solvents.
Table 1: Key Structural and Physical Properties
Property | Value/Description |
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Molecular Formula | C₁₆H₁₂BrN₂O |
Molecular Weight | 345.19 g/mol |
Functional Groups | Hydroxyl (8-position), Secondary Amine |
Predicted LogP | ~3.2 (moderate lipophilicity) |
Hydrogen Bond Donors | 2 (OH and NH) |
Synthetic Methodologies
The synthesis of 5-[(2-Bromoanilino)methyl]-8-quinolinol likely follows a multi-component Betti or Mannich reaction, as demonstrated in the preparation of analogous 8-hydroxyquinoline derivatives .
Betti Reaction Pathway
The Betti reaction, involving 8-hydroxyquinoline, 2-bromoaniline, and an aldehyde, offers a plausible route. For example, compound 63 in the referenced study was synthesized via refluxing 8-hydroxyquinoline with 4-chlorobenzaldehyde and 2-amino-4-hydroxypyridine in ethanol. Adapting this protocol:
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Reagents: 8-Hydroxyquinoline (1 eq.), 2-bromoaniline (1.5 eq.), and formaldehyde (1.5 eq.) in HCl.
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Procedure: Refluxing under acidic conditions facilitates imine formation, followed by nucleophilic attack of the quinoline’s 5-position.
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Purification: Column chromatography (EtOAc/cyclohexane) yields the target compound.
Spectral Characterization
While experimental data for 5-[(2-Bromoanilino)methyl]-8-quinolinol are unavailable, extrapolation from analogous compounds provides insights:
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¹H NMR: A singlet at δ 5.3–5.5 ppm for the benzyl proton, aromatic protons between δ 7.0–9.0 ppm, and broad signals for OH/NH groups .
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IR: Peaks at ~3330 cm⁻¹ (OH/NH stretch) and 1635 cm⁻¹ (C=O absent, distinguishing it from amide derivatives) .
Biological and Industrial Applications
Target Enzyme | Predicted IC₅₀ | Mechanism |
---|---|---|
2-Oxoglutarate Oxygenases | 50–100 μM | Competitive inhibition |
Metalloproteases | >100 μM | Chelation-dependent |
Future Research Directions
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Synthetic Optimization: Screen alternative catalysts (e.g., Yb(OTf)₃) to improve yield.
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Crystallography: Determine single-crystal structure to resolve regiochemistry.
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High-Throughput Screening: Evaluate anticancer activity against NCI-60 cell lines.
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